molecular formula C21H18N4OS B2498827 3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 496801-93-5

3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2498827
CAS RN: 496801-93-5
M. Wt: 374.46
InChI Key: KOTUMKGXBBHVRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps, including reactions of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with dimethylformamide/phosphoroxide chloride or reactions of thieno[2,3-b]pyridine derivatives with various amines. These methods highlight the versatility and complexity of synthesizing thieno[2,3-b]pyridine derivatives (Wagner, Vieweg, Prantz, & Leistner, 1993); (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential interactions. Studies have shown that the molecular structure can be analyzed through X-ray structural analysis, providing insights into the compound's configuration and conformation (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

Chemical Reactions and Properties

3-Amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide and its derivatives undergo various chemical reactions, including reactions with chloroacetonitrile or chloroacetamide to furnish specific analogs. The reactivity of these compounds under different conditions highlights their complex chemical properties and potential for further functionalization (Abdel-rahman et al., 2003).

Scientific Research Applications

Chemical Synthesis and Derivative Formation

This compound serves as a versatile synthon in the synthesis of various derivatives. El-Meligie et al. (2020) utilized it for the preparation of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, exploring its utility in generating diverse chemical structures with potential biological applications (El-Meligie et al., 2020). Similarly, Lukina et al. (2017) described its reaction with chloroacetyl chloride, leading to the formation of new monothiooxamides, highlighting its role in expanding the chemical space of thieno[2,3-b]pyridines (Lukina et al., 2017).

Antiproliferative Activity

The compound and its derivatives have been studied for their antiproliferative properties. Van Rensburg et al. (2017) reported that derivatives of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines exhibit activity against the phospholipase C enzyme, a notable finding for the development of anticancer therapies (van Rensburg et al., 2017). This activity has been further explored by Haverkate et al. (2021), who synthesized novel thieno[2,3-b]pyridines to improve their antiproliferative activity, targeting the enzyme phosphoinositide phospholipase C (PI-PLC) (Haverkate et al., 2021).

Structural and Synthetic Studies

Dotsenko et al. (2021) synthesized polycyclic compounds containing the thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragment by reacting derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide, revealing new potential in synthetic chemistry and material science (Dotsenko et al., 2021). Dyachenko et al. (2019) presented a multicomponent synthesis approach for functionalized thieno[2,3-b]pyridines, demonstrating the compound's versatility in reaction chemistry (Dyachenko et al., 2019).

properties

IUPAC Name

3-amino-N-(1-phenylethyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-13(14-5-3-2-4-6-14)24-20(26)19-18(22)16-7-8-17(25-21(16)27-19)15-9-11-23-12-10-15/h2-13H,22H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTUMKGXBBHVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

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